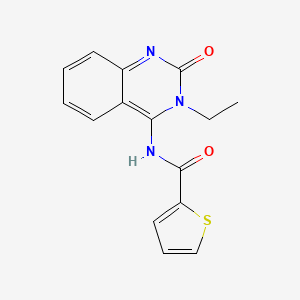![molecular formula C15H10ClN3O3 B2485358 [3-(5-Méthyl-1,2,4-oxadiazol-3-yl)phényl] 6-chloropyridine-3-carboxylate CAS No. 1210320-50-5](/img/structure/B2485358.png)
[3-(5-Méthyl-1,2,4-oxadiazol-3-yl)phényl] 6-chloropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, including derivatives close to the specified compound, involves several steps starting from basic precursors like chloropyridine-acetic acid, leading to various intermediates before obtaining the final compound. Such processes often employ reagents like hydrazine hydrate, phosphorus oxychloride, and aroyl chlorides in the presence of catalysts to facilitate the reactions (Holla et al., 2004).
Molecular Structure Analysis
Molecular structure analysis through X-ray diffraction and computational methods such as density functional theory (DFT) reveals the detailed geometry, including bond lengths, angles, and conformational preferences. The compound's structure is characterized by its oxadiazole ring and substituted phenyl and pyridine groups, which significantly influence its reactivity and interaction with other molecules. The crystal structure analysis offers insight into the compound's solid-state arrangement, highlighting intermolecular interactions that may affect its properties (Shen et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of 1,3,4-oxadiazole derivatives is greatly influenced by the substituents on the oxadiazole ring and the adjacent phenyl and pyridine groups. These compounds participate in various reactions, including nucleophilic substitution and condensation reactions, which are pivotal for further functionalization or incorporation into complex molecules. The presence of electron-withdrawing or donating groups modulates the compound's reactivity (Ge et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. These properties are determined by the molecular structure and intermolecular forces present in the compound. For instance, the crystalline form can affect the compound's solubility and stability, which is essential for its storage and application in various conditions (Armas et al., 2000).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are fundamental aspects of 1,3,4-oxadiazoles. These properties are influenced by the electronic nature of the substituents and the compound's overall molecular architecture. Understanding these properties is crucial for predicting the compound's behavior in chemical reactions and potential applications in synthesis and other areas (Bahgat et al., 2009).
Applications De Recherche Scientifique
- Applications: Ces méthodes permettent la préparation de molécules pharmaceutiquement importantes. Le noyau oxadiazole peut servir de lien polyvalent dans la conception de médicaments .
- Des chercheurs ont synthétisé des 1,2,4-oxadiazoles et évalué leurs propriétés anti-infectieuses. Des études d'amarrage moléculaire contre la protéase à cystéine Trypanosoma cruzi cruzain (PDB ID : 1U9Q) ont révélé des modes d'action potentiels .
- L'irradiation de solutions contenant des 1,2,4-oxadiazoles à 365 nm avant l'ajout de suspensions cellulaires a démontré une activité antibactérienne. Cela suggère leur utilisation potentielle en PDT .
- Les fonctions thermosensibles des 1,2,4-oxadiazoles étendent leur utilité en tant que lieurs de type amide ou ester dans la conception de composés bioactifs .
- De nouveaux dérivés de 1,2,4-oxadiazole ont été synthétisés et évalués pour leur activité antibactérienne. Les composés 5u et 5v ont présenté une excellente activité contre Xanthomonas oryzae pv. oryzae (Xoo) et Xanthomonas oryzae pv. oryzicola (Xoc) .
Chimie médicinale et découverte de médicaments
Agents anti-infectieux
Thérapie photodynamique (PDT)
Bioisostères et lieurs
Agents antibactériens
En résumé, « [3-(5-Méthyl-1,2,4-oxadiazol-3-yl)phényl] 6-chloropyridine-3-carboxylate » est prometteur dans divers domaines scientifiques, du développement de médicaments aux agents antibactériens et au-delà. Les chercheurs continuent d'explorer ses applications multiformes. 🌟
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The compound belongs to the 1,2,4-oxadiazole class . Compounds in this class have been found to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . The specific targets of this compound would depend on its specific structure and functional groups.
Mode of Action
The mode of action of 1,2,4-oxadiazole derivatives generally involves interactions with biological targets through hydrogen bonding . The electronegative nitrogen and oxygen atoms in the oxadiazole ring can act as hydrogen bond acceptors .
Biochemical Pathways
Many 1,2,4-oxadiazole derivatives have been found to interfere with essential biochemical pathways in bacteria, viruses, and other pathogens, leading to their anti-infective properties .
Result of Action
Without specific studies, it’s hard to say what the exact molecular and cellular effects of this compound would be. Given the biological activities of other 1,2,4-oxadiazole derivatives, it could potentially have anti-infective effects .
Propriétés
IUPAC Name |
[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c1-9-18-14(19-22-9)10-3-2-4-12(7-10)21-15(20)11-5-6-13(16)17-8-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFVVKDCHUUBBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC(=CC=C2)OC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}cyclopentane-1-carboxamide](/img/structure/B2485276.png)


![5-(2-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2485282.png)

![1-(6-phenoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B2485284.png)
![ethyl 4-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2485285.png)
![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2485287.png)


![ethyl 2-(4-butoxybenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2485291.png)
![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-dichlorophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2485292.png)
![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(propan-2-yl)acetamide](/img/structure/B2485297.png)
![ethyl 2-(2-((4-(4-bromophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2485298.png)